molecular formula C13H13FN2O B2382829 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 860785-14-4

1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone

Cat. No.: B2382829
CAS No.: 860785-14-4
M. Wt: 232.258
InChI Key: DFAWHFIZXSIPFQ-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a 4-fluorobenzyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain receptors, leading to specific biological effects .

Comparison with Similar Compounds

1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-9(17)13-8-16(10(2)15-13)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWHFIZXSIPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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